molecular formula C20H14N4OS B2537205 6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 924821-36-3

6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2537205
CAS No.: 924821-36-3
M. Wt: 358.42
InChI Key: YLTCEGXXPGORST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused triazolo-thiadiazole family, a class of heterocyclic molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a 4-methylphenyl group and at position 6 with a 1-benzoxepin moiety.

Properties

IUPAC Name

6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c1-13-6-8-14(9-7-13)18-21-22-20-24(18)23-19(26-20)16-10-11-25-17-5-3-2-4-15(17)12-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCEGXXPGORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylphenyl halide and a suitable catalyst, such as aluminum chloride.

    Construction of the Triazolothiadiazole Core: The triazolothiadiazole core can be constructed through a cyclization reaction involving a hydrazine derivative and a thiadiazole precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxepin or methylphenyl rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), catalysts (aluminum chloride).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example:

    Anti-inflammatory Activity: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Antimicrobial Activity: It may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Triazolo-thiadiazole derivatives are highly tunable through substitutions at positions 3 and 5. Below is a comparative analysis of structural analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Substituents) 6-Position Substituent 3-Position Substituent Molecular Weight Key Features Reference
Target Compound 1-Benzoxepin-4-yl 4-Methylphenyl Not reported Benzoxepin’s seven-membered ring may enhance conformational flexibility.
6-(1-Benzofuran-2-yl)-3-(4-methylphenyl) 1-Benzofuran-2-yl (5-membered) 4-Methylphenyl 332.38 Smaller, rigid benzofuran ring; higher lipophilicity.
3-(4-Methylphenyl)-6-(2-phenylethyl) 2-Phenylethyl 4-Methylphenyl 320.41 Aliphatic chain increases hydrophobicity; reduced steric hindrance.
6-(3-Chloro-4-methylphenyl)-3-methyl 3-Chloro-4-methylphenyl Methyl 264.73 Chlorine enhances electron-withdrawing effects; compact structure.
6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl] (CPNT) Pyrazolyl-naphthoxy 4-Chlorophenyl Not reported Bulky naphthoxy group improves π-π stacking; higher molecular weight.

Key Observations :

  • Benzoxepin vs.
  • Aliphatic vs. Aromatic Substituents : Compounds with phenylethyl (e.g., ) or pyrazolyl-naphthoxy (e.g., ) groups exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Anticancer Activity
  • CPNT (6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]): Demonstrated superior anticancer activity in Ehrlich ascitic carcinoma (EAC) models, increasing mean survival time by 50% compared to cisplatin. Its bulky substituents may enhance DNA intercalation or kinase inhibition .
  • Target Compound : While specific data are unavailable, benzoxepin’s oxygen atom could facilitate hydrogen bonding with biological targets, similar to naphthoxy groups in CPNT .
Antimicrobial Activity
  • 3,6-Disubstituted Triazolo-Thiadiazoles with Pyridinyl/Quinolinyl Groups: Exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values <10 µg/mL. Substitutions at position 6 (e.g., quinolinyl) were critical for potency .
Anti-Inflammatory Activity
  • 3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl) : Showed COX-2 inhibition (IC₅₀ = 1.2 µM) due to methoxy groups’ electron-donating effects, which stabilize enzyme-inhibitor interactions .

Biological Activity

The compound 6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a benzoxepin moiety and a triazolo-thiadiazole framework. Its molecular formula is C16_{16}H14_{14}N4_{4}S, with a molecular weight of approximately 302.37 g/mol. The presence of sulfur and nitrogen in its structure suggests potential reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have been reported to possess significant cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3) cells .
  • Antiviral Properties : Some triazole compounds have demonstrated antiviral activity by interfering with viral replication processes. This class of compounds has been explored for their potential in treating viral infections .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Interaction with specific receptors can modulate cellular responses leading to apoptosis in cancer cells.
  • Oxidative Stress Induction : Compounds may induce oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of various triazole derivatives against MCF-7 and PC-3 cells. The most active compounds exhibited IC50_{50} values below 10 µM, indicating potent anticancer properties .
  • Antiviral Activity Assessment : Research focusing on the antiviral properties revealed that certain triazoles could inhibit viral replication by disrupting nucleic acid synthesis pathways .

Data Table on Biological Activities

Activity TypeCompound StructureIC50_{50} (µM)Reference
Anticancer6-(1-benzoxepin...)<10
AntiviralSimilar triazole derivativesVaries
Anti-inflammatoryVarious benzoxepin derivativesVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.